molecular formula C18H21N3O2 B5480046 3-methyl-6-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine

3-methyl-6-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine

Cat. No.: B5480046
M. Wt: 311.4 g/mol
InChI Key: FSJSHUMKCGHLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine is a chemical compound with the molecular formula C18H21N3O2 . It has a molecular weight of 311.385 . This compound is available from suppliers such as ChemBridge Corporation .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1/C18H21N3O2/c1-13-8-10-21 (11-9-13)18 (22)15-4-3-5-16 (12-15)23-17-7-6-14 (2)19-20-17/h3-7,12-13H,8-11H2,1-2H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms, but not its three-dimensional structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 311.385 . The solubility of the compound in DMSO is unknown . More detailed physical and chemical properties were not available in the sources I found.

Properties

IUPAC Name

(4-methylpiperidin-1-yl)-[3-(6-methylpyridazin-3-yl)oxyphenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13-8-10-21(11-9-13)18(22)15-4-3-5-16(12-15)23-17-7-6-14(2)19-20-17/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJSHUMKCGHLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=NN=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.